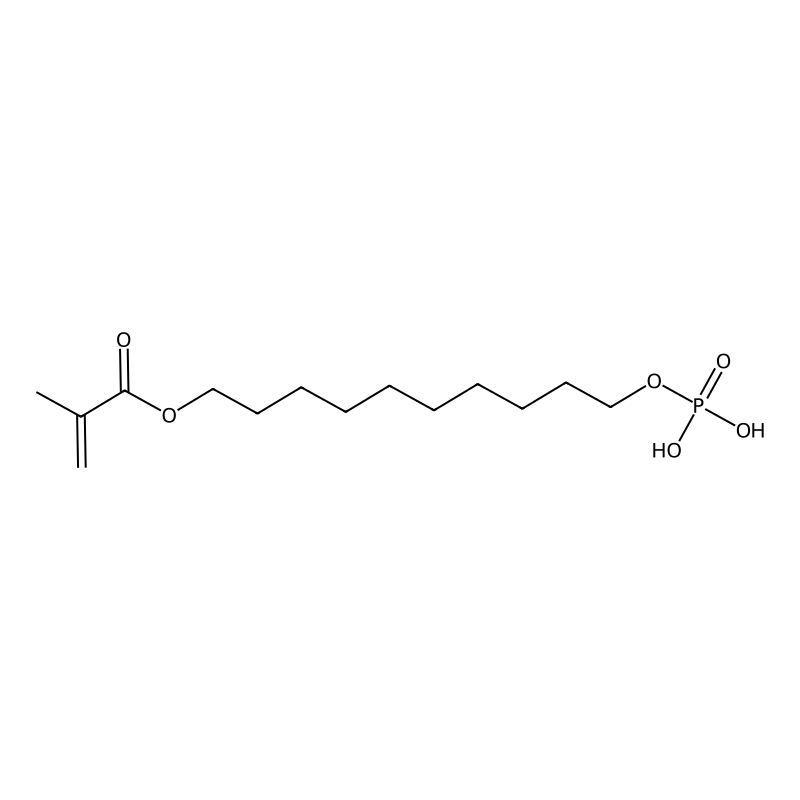

10-(Phosphonooxy)decyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

10-(Phosphonooxy)decyl methacrylate is a chemical compound with the molecular formula C₁₄H₂₇O₆P and a molecular weight of 322.33 g/mol. This compound is characterized by its phosphonate group, which enhances its reactivity and bonding capabilities, particularly in dental applications. It is primarily utilized as a bonding agent in dental materials due to its ability to chemically interact with tooth structures, forming stable bonds with calcium ions present in enamel and dentin .

-(Phosphonooxy)decyl Methacrylate in Scientific Research

- Biocompatible Materials: 10-PDMA possesses a methacrylate group, commonly used in the creation of hydrogels for biomedical applications . The presence of a phosphate group might introduce interesting properties for bone or dental tissue engineering due to the affinity of phosphate groups for calcium.

- Drug Delivery Systems: The combination of a hydrophobic methacrylate group and a hydrophilic phosphate group could be useful in designing drug delivery systems. The hydrophobic part could interact with carrier molecules, while the phosphate group could facilitate controlled release or targeting specific tissues.

The primary chemical reaction involving 10-(phosphonooxy)decyl methacrylate is esterification. This occurs when phosphoric acid reacts with decanol, resulting in the formation of the methacrylate ester. The general reaction can be represented as follows:

This reaction is crucial for synthesizing the compound and contributes to its functional properties in various applications.

The synthesis of 10-(phosphonooxy)decyl methacrylate typically involves the following steps:

- Esterification Reaction: Phosphoric acid is reacted with decanol under controlled conditions to form the ester.

- Purification: The resulting product is purified through techniques such as distillation or chromatography to achieve the desired purity level (typically around 98%) .

- Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The applications of 10-(phosphonooxy)decyl methacrylate are primarily found in the dental industry:

- Dental Bonding Agents: Its ability to chemically bond with tooth structures makes it an essential component in dental adhesives and restorative materials.

- Composite Resins: It is used in formulating composite resins that require strong adhesion to enamel and dentin.

- Preventive Dentistry: The compound can be incorporated into preventive treatments to enhance the durability of dental restorations.

Interaction studies have demonstrated that 10-(phosphonooxy)decyl methacrylate effectively binds to calcium ions in tooth enamel. This interaction not only strengthens the bond between restorative materials and tooth structures but also improves resistance against moisture and other environmental factors that can lead to restoration failure. Such studies underline the importance of this compound in enhancing dental material performance.

Several compounds share structural similarities with 10-(phosphonooxy)decyl methacrylate, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 10-Methacryloyloxydecyl dihydrogen phosphate | Phosphate ester | Contains two hydrogen atoms on phosphate, enhancing solubility. |

| Mono-10-methacryloyloxydecyl phosphate | Phosphate ester | Simpler structure with one methacryloyloxy group, potentially less reactive. |

| 2-Methacryloyloxyethyl dihydrogen phosphate | Phosphate ester | Smaller ethyl group may affect bonding strength compared to decyl chain. |

Uniqueness of 10-(Phosphonooxy)decyl Methacrylate

What sets 10-(phosphonooxy)decyl methacrylate apart from these similar compounds is its long carbon chain (decyl group), which enhances hydrophobicity and improves adhesion properties in moist environments typical of oral conditions. Additionally, its specific interaction with calcium ions provides enhanced durability for dental applications, making it particularly valuable in restorative dentistry.

The chemical bonding principles governing 10-(Phosphonooxy)decyl methacrylate interactions with dental substrates represent a complex interplay of multiple molecular mechanisms that collectively contribute to superior adhesive performance [7]. The primary mechanism involves the formation of stable bonds with hydroxyapatite through the phosphate functional group, which demonstrates exceptional affinity for calcium ions present in tooth structure [3]. This chemical interaction is fundamentally different from purely mechanical adhesion, as it creates covalent and ionic bonds that are resistant to degradation under oral conditions [7] [13].

The phosphonic acid functionality of 10-(Phosphonooxy)decyl methacrylate exhibits two acidic protons with distinct dissociation constants, enabling staged ionization that facilitates optimal interaction with dental substrates [20]. The first dissociation constant ranges from 1.1 to 2.3, while the second ranges from 5.3 to 7.2, providing flexibility in bonding under varying pH conditions [20]. This dual ionization capacity allows the molecule to maintain chemical reactivity across the pH range typically encountered in dental applications [3] [7].

Molecular dynamics simulations have revealed that the bonding process involves initial electrostatic attraction between ionized phosphate groups and calcium ions in hydroxyapatite, followed by the formation of stable coordinate bonds [21]. The resulting 10-(Phosphonooxy)decyl methacrylate-calcium complexes demonstrate remarkable stability under hydrolytic conditions, contributing significantly to the longevity of dental restorations [13] [18].

| Bonding Mechanism | Description | Strength (relative) | Stability |

|---|---|---|---|

| Chemical Bonding with Hydroxyapatite | Formation of stable 10-(Phosphonooxy)decyl methacrylate-Ca salt through phosphate group interaction with calcium in hydroxyapatite | High | High |

| Micromechanical Interlocking | Penetration of adhesive into microscopic irregularities on tooth surface | Medium | Medium |

| Hydrogen Bonding | Formation of hydrogen bonds between 10-(Phosphonooxy)decyl methacrylate and collagen in dentin | Medium | Low |

| Ionic Bonding | Electrostatic attraction between ionized 10-(Phosphonooxy)decyl methacrylate molecules and calcium ions | High | Medium |

| Van der Waals Forces | Weak intermolecular forces between hydrophobic components of 10-(Phosphonooxy)decyl methacrylate and tooth structure | Low | Low |

The methacrylate component of the molecule provides polymerization capability, allowing the formation of cross-linked networks that mechanically reinforce the chemical bonds [14]. This dual functionality creates a synergistic effect where chemical bonding provides initial adhesion and selectivity, while polymerization creates mechanical strength and durability [7].

Nanolayering Formation Theory

The nanolayering formation theory describes the self-organization of 10-(Phosphonooxy)decyl methacrylate molecules into ordered, layered structures at the adhesive-tooth interface [8] [12]. This phenomenon has been extensively characterized using transmission electron microscopy and X-ray diffraction techniques, revealing the formation of parallel layers with consistent periodicity [8] [12].

Experimental evidence demonstrates that nanolayering occurs through a self-assembly process where 10-(Phosphonooxy)decyl methacrylate molecules act as surfactants in dental adhesive formulations [8]. The amphiphilic nature of these molecules, possessing both hydrophilic phosphate heads and hydrophobic carbon chain tails, drives the formation of ordered structures that minimize unfavorable interactions with the aqueous environment [8] [15].

The thickness of individual nanolayers has been precisely measured using image analysis techniques, revealing remarkably consistent dimensions across different experimental conditions [8]. At a 15% concentration, nanolayers exhibit a thickness of 3.70 ± 0.31 nanometers, while 10% and 5% concentrations produce layers of 3.51 ± 0.43 nanometers and 3.60 ± 0.38 nanometers, respectively [8]. These measurements correlate closely with d-spacing values calculated from X-ray diffraction patterns, confirming the structural integrity of the layered arrangements [8].

| 10-(Phosphonooxy)decyl methacrylate Concentration (%) | Nanolayer Thickness (nm) | Calculated d-spacing (nm) | XRD Peak Positions (2θ) | Relative Peak Intensity |

|---|---|---|---|---|

| 5 | 3.60 | 3.61 | 2.45°, 4.80°, 7.18° | 0.234 |

| 10 | 3.51 | 3.53 | 2.50°, 4.84°, 7.18° | 0.339 |

| 15 | 3.70 | 3.68 | 2.40°, 4.78°, 7.18° | 1.000 |

The formation of nanolayers appears to be concentration-dependent, with higher concentrations of 10-(Phosphonooxy)decyl methacrylate producing more pronounced and well-defined layered structures [8]. Thin-film X-ray diffraction analysis reveals characteristic peaks that correspond to the periodic spacing of these layers, with the strongest signals observed at concentrations of 15% [8].

The nanolayering phenomenon is believed to contribute significantly to the mechanical properties of the adhesive interface [12]. Scanning probe microscopy studies have demonstrated that these ordered structures exhibit enhanced resistance to mechanical stress and provide improved load distribution across the bonding interface [12]. The three-dimensional spreading of nanolayers throughout the adhesive zone creates a reinforcing network that enhances overall bond durability [12].

10-(Phosphonooxy)decyl methacrylate-Calcium Salt Formation Models

The formation of 10-(Phosphonooxy)decyl methacrylate-calcium salts represents a critical aspect of the adhesion mechanism, involving complex chemical processes that determine the stability and performance of dental bonds [7] [10] [13]. Multiple theoretical models have been proposed to explain the formation, structure, and properties of these calcium salts, each contributing to our understanding of the underlying mechanisms [9] [32].

The adsorption-deposition model describes the initial interaction as a two-stage process beginning with the adsorption of ionized 10-(Phosphonooxy)decyl methacrylate molecules onto the hydroxyapatite surface, followed by the deposition of calcium salts with lower solubility than the parent hydroxyapatite [7] [32]. This model is supported by Langmuir isotherm studies that demonstrate significant adsorption affinity of neutralized 10-(Phosphonooxy)decyl methacrylate toward hydroxyapatite at physiological pH [32].

Quantitative analysis using the Langmuir isotherm model has revealed that 10-(Phosphonooxy)decyl methacrylate exhibits strong adsorption behavior on both hydroxyapatite and dicalcium phosphate dihydrate substrates [32]. The adsorption process is accompanied by increasingly negative zeta-potential values, indicating the progressive binding of negatively charged phosphate groups to the positively charged calcium-rich surface [32].

The self-assembly model proposes that 10-(Phosphonooxy)decyl methacrylate molecules organize into ordered structures through amphiphilic interactions, with calcium ions facilitating the stabilization of these assemblies [8] [15]. This model explains the formation of the characteristic nanolayered structures observed in transmission electron microscopy studies [8]. The amphiphilic nature of 10-(Phosphonooxy)decyl methacrylate molecules drives their aggregation, with hydrophilic phosphate domains exposed to the aqueous environment and hydrophobic carbon chains shielded from water contact [8].

| Model Type | Key Mechanism | Supporting Evidence |

|---|---|---|

| Adsorption-Deposition Model | Initial adsorption of ionized 10-(Phosphonooxy)decyl methacrylate onto hydroxyapatite followed by deposition of 10-(Phosphonooxy)decyl methacrylate-Ca salts | Langmuir isotherm adsorption studies, zeta-potential analysis |

| Self-Assembly Model | Self-assembly of 10-(Phosphonooxy)decyl methacrylate molecules into ordered structures with calcium ions | TEM observation of ordered nanolayers, XRD confirmation of periodicity |

| Electrostatic Attraction Model | Electrostatic attraction between negatively charged phosphate groups and positively charged calcium ions | Molecular dynamics simulations, quantum chemical calculations |

| Dissolution-Precipitation Model | Superficial dissolution of hydroxyapatite followed by precipitation of less soluble 10-(Phosphonooxy)decyl methacrylate-Ca salts | Chemical analysis of dissolution products, precipitation kinetics studies |

The dissolution-precipitation model suggests that 10-(Phosphonooxy)decyl methacrylate induces superficial dissolution of hydroxyapatite, releasing calcium ions that subsequently precipitate as less soluble 10-(Phosphonooxy)decyl methacrylate-calcium salts [7]. This process is thermodynamically favorable due to the lower solubility of the 10-(Phosphonooxy)decyl methacrylate-calcium complexes compared to the original hydroxyapatite structure [7] [9].

The stability of 10-(Phosphonooxy)decyl methacrylate-calcium salts has been demonstrated to be superior to salts formed by other functional monomers [9] [31]. This enhanced stability is attributed to the optimal atomic arrangement of the 10-(Phosphonooxy)decyl methacrylate molecule, which favors intensive and stable chemical interactions with calcium ions [7]. The resulting salts exhibit resistance to acid-base challenges and maintain structural integrity under conditions that would destabilize other monomer-calcium complexes [3] [7].

Hydrophobic-Hydrophilic Balance in Adhesive Performance

The hydrophobic-hydrophilic balance of 10-(Phosphonooxy)decyl methacrylate represents a critical design feature that directly influences its adhesive performance and versatility in dental applications [11] [14]. This molecular architecture combines a hydrophobic decyl spacer chain with a hydrophilic phosphate functional group, creating an amphiphilic molecule with unique properties [7].

The hydrophobic component, consisting of a ten-carbon aliphatic chain, provides several functional advantages including enhanced penetration into hydrophobic regions of the tooth structure and improved resistance to hydrolytic degradation [7] [11]. This hydrophobic spacer chain allows the molecule to interact effectively with the organic components of dentin, particularly collagen fibers, while maintaining structural flexibility [10] [13].

The hydrophilic phosphate group serves as the primary chemical bonding site, enabling strong interactions with the mineral phase of dental substrates [7]. This functional group exhibits high affinity for calcium ions and maintains its reactivity across a range of pH conditions encountered in the oral environment [3] [20]. The ionizable nature of the phosphate group allows for electrostatic interactions that initiate the bonding process [7] [32].

| Property | Description | Effect on Adhesion |

|---|---|---|

| Hydrophobic Component | Long carbon chain (10 carbon atoms) providing hydrophobicity | Enhances penetration into hydrophobic regions, improves resistance to hydrolytic degradation |

| Hydrophilic Component | Phosphate group providing hydrophilicity and chemical bonding ability | Enables chemical bonding with calcium in hydroxyapatite, improves wetting of hydrophilic surfaces |

| Amphiphilic Nature | Combination of hydrophobic spacer chain and hydrophilic phosphate group | Allows interaction with both hydrophobic and hydrophilic components of dental substrates |

| Optimal Balance | Balance allowing both penetration into hydrophobic regions and bonding to hydrophilic substrates | Maximizes bond strength by combining chemical bonding and hydrophobic interactions |

| Effect of Water | Water can disrupt hydrophobic interactions but is necessary for ionization of phosphate group | Excess water weakens bond strength, but complete absence prevents ionization and chemical bonding |

The optimal balance between hydrophobic and hydrophilic characteristics has been demonstrated to be crucial for maximizing bond strength [11] [14]. Studies examining the relationship between molecular structure and adhesive performance have shown that the ten-carbon spacer chain length provides the ideal balance for dental applications [9]. Shorter chains result in insufficient hydrophobic character, while longer chains can reduce the effectiveness of the hydrophilic bonding group [9].

Water plays a complex role in the hydrophobic-hydrophilic balance of 10-(Phosphonooxy)decyl methacrylate systems [11]. While water is necessary for the ionization of the phosphate group and subsequent chemical bonding, excess water can disrupt hydrophobic interactions and weaken the overall bond strength [11]. The optimal water content allows for complete ionization of the functional groups while maintaining the integrity of hydrophobic interactions [7] [10].

The amphiphilic nature of 10-(Phosphonooxy)decyl methacrylate enables it to function as a molecular bridge between the hydrophobic resin matrix and the hydrophilic tooth substrate [7]. This bridging function is essential for creating durable bonds that can withstand the mechanical stresses encountered in the oral environment [13] [18].

Self-Assembly Mechanisms at Molecular Level

The self-assembly mechanisms of 10-(Phosphonooxy)decyl methacrylate at the molecular level involve sophisticated intermolecular interactions that drive the formation of organized structures essential for optimal adhesive performance [8] [15] [19]. These mechanisms are governed by fundamental principles of supramolecular chemistry, where non-covalent interactions direct the spontaneous organization of molecules into defined arrangements [19].

The surfactant-like behavior of 10-(Phosphonooxy)decyl methacrylate molecules represents the primary driving force for self-assembly [8] [15]. The molecule exhibits classic amphiphilic characteristics with a hydrophilic phosphate head group and a hydrophobic decyl tail, leading to the formation of micelle-like structures in aqueous environments [8]. This surfactant behavior is enhanced by the presence of calcium ions, which can bridge multiple phosphate groups and stabilize the assembled structures [8] [13].

Hydrophobic interactions play a crucial role in directing the assembly process, with the aliphatic carbon chains aggregating to minimize unfavorable contacts with water molecules [8] [15]. This hydrophobic collapse drives the formation of ordered arrangements where the hydrophobic domains are shielded from the aqueous environment while the hydrophilic phosphate groups remain exposed for chemical bonding [8].

The electrostatic ordering of charged phosphate groups contributes to the regularity and stability of self-assembled structures [8] [12]. The negative charges on ionized phosphate groups create repulsive forces that establish optimal spacing between molecules, resulting in the characteristic periodicity observed in nanolayered structures [8]. This electrostatic component ensures uniform distribution of molecules across the interface [12].

| Mechanism | Description | Structural Features |

|---|---|---|

| Surfactant-like Behavior | 10-(Phosphonooxy)decyl methacrylate acts as a surfactant with hydrophilic head (phosphate) and hydrophobic tail (carbon chain) | Micelle-like arrangements with hydrophobic cores and hydrophilic surfaces |

| Hydrophobic Interactions | Hydrophobic domains aggregate to minimize water contact, forming ordered structures | Bilayer formation with hydrophobic tails facing inward |

| Electrostatic Ordering | Charged phosphate groups align in ordered patterns due to electrostatic repulsion/attraction | Parallel layers with regular spacing (3.5-3.7 nm) |

| Calcium-Mediated Assembly | Calcium ions bridge between phosphate groups of adjacent 10-(Phosphonooxy)decyl methacrylate molecules | Cross-linked network of 10-(Phosphonooxy)decyl methacrylate molecules bridged by calcium ions |

| Polymerization-Enhanced Stability | Polymerization of methacrylate groups stabilizes the self-assembled structure | Polymerized network with enhanced mechanical properties |

Calcium-mediated assembly represents a unique aspect of 10-(Phosphonooxy)decyl methacrylate self-organization, where calcium ions function as bridging elements between adjacent phosphate groups [8] [13]. This mechanism creates cross-linked networks that are more stable than simple amphiphilic assemblies [13]. The calcium ions not only provide structural stability but also facilitate the integration of the self-assembled structures with the mineral phase of dental substrates [10] [13].

The polymerization-enhanced stability mechanism involves the covalent cross-linking of methacrylate groups within the self-assembled structures [8] [14]. This polymerization process transforms the initially dynamic self-assembled systems into permanent, mechanically robust networks [14]. The combination of non-covalent self-assembly and covalent polymerization creates hybrid structures with superior mechanical properties compared to either mechanism alone [12] [14].

Molecular dynamics simulations have provided detailed insights into the step-by-step assembly process, revealing the temporal sequence of events leading to organized structures [21] [24]. These computational studies demonstrate that initial electrostatic attractions between phosphate groups and calcium ions are followed by hydrophobic aggregation and subsequent structural reorganization into thermodynamically stable configurations [21].